Dimethyl 5-Cyanoisophthalate Dimethyl 5-Cyanoisophthalate
Brand Name: Vulcanchem
CAS No.: 23340-69-4
VCID: VC3801094
InChI: InChI=1S/C11H9NO4/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5H,1-2H3
SMILES: COC(=O)C1=CC(=CC(=C1)C#N)C(=O)OC
Molecular Formula: C11H9NO4
Molecular Weight: 219.19 g/mol

Dimethyl 5-Cyanoisophthalate

CAS No.: 23340-69-4

Cat. No.: VC3801094

Molecular Formula: C11H9NO4

Molecular Weight: 219.19 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 5-Cyanoisophthalate - 23340-69-4

Specification

CAS No. 23340-69-4
Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
IUPAC Name dimethyl 5-cyanobenzene-1,3-dicarboxylate
Standard InChI InChI=1S/C11H9NO4/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5H,1-2H3
Standard InChI Key VCBJSDVXWATFEQ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=CC(=C1)C#N)C(=O)OC
Canonical SMILES COC(=O)C1=CC(=CC(=C1)C#N)C(=O)OC

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Nomenclature

Dimethyl 5-cyanoisophthalate is systematically named dimethyl 5-cyanobenzene-1,3-dicarboxylate, with the molecular formula C11_{11}H9_{9}NO4_{4} and a molecular weight of 219.19 g/mol . Discrepancies in reported molecular weights (e.g., 241.17 g/mol in some sources) likely stem from typographical errors or misattribution to brominated analogs . The IUPAC name and structure are consistent across sources, confirming the presence of ester and nitrile functional groups.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number23340-69-4
Molecular FormulaC11_{11}H9_{9}NO4_{4}
IUPAC NameDimethyl 5-cyanobenzene-1,3-dicarboxylate
SMILESCOC(=O)C1=CC(=CC(=C1)C#N)C(=O)OC
InChI KeyVCBJSDVXWATFEQ-UHFFFAOYSA-N

Structural Features

The compound’s benzene ring features meta-substituted ester groups and a para-oriented cyano group, creating a sterically congested yet electronically diverse framework. This configuration facilitates participation in cycloaddition reactions, as demonstrated in the synthesis of tetrazole derivatives for bioorthogonal chemistry .

Synthesis and Manufacturing

Esterification of 5-Cyanoisophthalic Acid

The primary synthesis route involves esterification of 5-cyanoisophthalic acid with methanol under acidic conditions. A analogous method for dimethyl 5-nitroisophthalate (CAS 13290-96-5) illustrates this process:

  • Reactants: 5-Nitroisophthalic acid, methanol, sulfuric acid .

  • Conditions: Reflux under inert atmosphere for 3 hours .

  • Yield: 98% after crystallization .

For dimethyl 5-cyanoisophthalate, substitution of the nitro group with a cyano group would follow similar esterification protocols, though specific reaction parameters remain less documented in open literature .

Physical and Chemical Properties

Physicochemical Data

Reported properties include:

  • Appearance: White to yellow crystalline solid .

  • Solubility: Likely polar aprotic solvents (e.g., DMF, DMSO) due to ester and nitrile groups.

  • Stability: Expected hydrolytic sensitivity under strongly acidic or basic conditions.

Notably, melting/boiling points and density data are absent from public sources, highlighting gaps in available safety or technical datasheets .

Applications in Research and Industry

Pharmaceutical Intermediate

Dimethyl 5-cyanoisophthalate serves as a precursor for:

  • Dimethyl fumarate: A multiple sclerosis therapeutic .

  • Entecavir: An antiviral agent for hepatitis B .

  • Cefmetazole: A second-generation cephalosporin antibiotic .

Its electron-deficient aromatic ring enables nucleophilic substitutions and cycloadditions critical to constructing heterocyclic drug scaffolds.

Fluorescent Probe Development

In a landmark study, dimethyl 5-cyanoisophthalate was converted to tetrazole 10 (84% yield) via reaction with sodium azide, forming a bioorthogonal probe for hydrogen peroxide detection in live cells . Key steps:

  • Tetrazole Synthesis: NaN3_3, triethylammonium chloride, toluene .

  • BODIPY Conjugation: CuII^{II}-catalyzed cross-coupling with iodonium salts .

  • Application: Photoirradiation-induced cycloaddition with fumarates, yielding pyrazolines whose fluorescence recovers upon H2_2O2_2 oxidation .

ApplicationMechanismOutcome
H2_2O2_2 DetectionCycloaddition → Pyrazoline → Pyrazole23% fluorescence recovery in HeLa cells

Recent Advances and Future Directions

Bioimaging Innovations

The 2025 study by PMC highlights dimethyl 5-cyanoisophthalate’s role in developing “off-on” fluorescent probes for real-time H2_2O2_2 tracking in cellular environments . This innovation bridges organic chemistry and cell biology, enabling dynamic oxidative stress monitoring.

Synthetic Chemistry

Ongoing research explores its use in:

  • Metal-organic frameworks (MOFs): As a linker for porous materials.

  • Polymer chemistry: Cross-linking agent for high-performance resins.

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